

troubleshooting artifacts in [18F]-FDG PET/CT imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: [18F]-Fluorodeoxyglucose

Cat. No.: B1251600

[Get Quote](#)

Technical Support Center: [18F]-FDG PET/CT Imaging

Welcome to the technical support center for [18F]-FDG PET/CT imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common artifacts encountered during their experiments.

Frequently Asked Questions (FAQs) Patient-Related Artifacts

Q1: How do variations in blood glucose levels affect [18F]-FDG uptake and quantification?

A1: Blood glucose levels significantly influence the biodistribution of [18F]-FDG because glucose and FDG compete for the same cellular transport mechanisms.[\[1\]](#)

- **Hyperglycemia (High Blood Glucose):** Elevated blood glucose leads to reduced [18F]-FDG uptake in tumor cells and the brain.[\[2\]](#)[\[3\]](#) This competition can decrease the tumor-to-background ratio, potentially masking malignant lesions or leading to an underestimation of metabolic activity (lower SUV). For instance, in tumors, only a blood glucose level greater than 200 mg/dL was shown to cause a significantly lower SUVmax.[\[3\]](#) In the brain, however, a reduction in FDG uptake can begin at blood glucose levels as low as 110 mg/dL.[\[2\]](#)[\[4\]](#)

- Hypoglycemia (Low Blood Glucose): While hypoglycemia does not seem to significantly affect brain FDG uptake, it may reduce uptake in the liver and blood pool.[2]

For optimal and reproducible results, it is crucial to adhere to strict patient preparation protocols, including fasting and blood glucose monitoring.[5][6]

Q2: What is the recommended patient preparation protocol to ensure stable blood glucose levels?

A2: Meticulous patient preparation is essential for high-quality images.[5][6] While specific protocols may vary slightly, the core recommendations from organizations like the European Association of Nuclear Medicine (EANM) and the Society of Nuclear Medicine and Molecular Imaging (SNMMI) are consistent.[1][5]

Experimental Protocol: Patient Preparation for [18F]-FDG PET/CT

- Fasting: Patients should fast for a minimum of 4-6 hours before the [18F]-FDG injection to lower blood glucose and insulin levels.[5][7] Water is permitted and encouraged to ensure good hydration.[5][8]
- Diet: A low-carbohydrate, high-protein diet is often recommended for 24 hours preceding the scan to minimize physiological muscle uptake.[8]
- Activity Restriction: Strenuous physical activity, such as jogging or weightlifting, should be avoided for at least 24 hours before the scan to prevent increased [18F]-FDG uptake in skeletal muscles.[5][7]
- Blood Glucose Measurement: Check the patient's blood glucose level before [18F]-FDG injection. The generally accepted threshold is below 150-200 mg/dL (8.3-11.1 mmol/L).[1] If the level is too high, the scan may need to be rescheduled.
- Quiet Uptake Period: Following injection, the patient should rest in a quiet, warm room for approximately 60 minutes. Talking, reading, or using electronic devices should be minimized to prevent tracer uptake in the corresponding muscles.[8]

Q3: How does patient motion during a scan create artifacts, and how can they be minimized?

A3: Patient motion, both voluntary and involuntary (like breathing), is a significant source of artifacts in PET/CT imaging.[9][10] Because the CT and PET scans are acquired sequentially, any movement between the two acquisitions can cause a misalignment of the anatomical (CT) and functional (PET) data.[11][12]

- Appearance: Motion artifacts manifest as blurring of PET data and misregistration between the PET and CT images.[10][12] This is particularly common near the diaphragm, where respiratory motion can shift organs like the liver and lungs between the fast CT scan and the slower PET acquisition.[9]
- Impact: The primary consequence is incorrect attenuation correction. This can lead to the inaccurate calculation of SUVs, with values being either artificially high or low.[9] In severe cases, a lesion visible on one modality may be incorrectly localized on the fused image or even disappear entirely.[9]
- Troubleshooting:
 - Patient Instruction: Clearly instruct the patient to remain as still as possible during the entire scanning period.[12]
 - Immobilization: Use cushions and straps to help the patient maintain a stable position.[12]
 - Respiratory Gating: For tumors in the chest and upper abdomen, respiratory gating techniques can be employed to acquire data during specific phases of the breathing cycle, though this increases scan time.
 - Image Co-registration: Post-acquisition software can be used to manually or automatically re-align the PET and CT datasets, although this cannot fully correct for errors in the attenuation map.[12]

Technical & Instrumentation Artifacts

Q4: What are metal artifacts and how do they impact PET/CT quantification?

A4: Metal artifacts are caused by high-density objects like dental implants, pacemakers, or prosthetic joints.[10][13] These materials cause severe streaking and beam hardening on the CT image, which is then used for PET attenuation correction.[14][15]

- Appearance: On CT, they appear as bright and dark streaks.[14] On the attenuation-corrected PET image, these CT artifacts can create areas of falsely high or low tracer uptake that do not represent true metabolic activity.[13][16]
- Impact: The primary impact is inaccurate PET quantification. Dark streak artifacts on the CT lead to an underestimation of tracer uptake (falsely low SUV), while bright streaks lead to an overestimation (falsely high SUV).[14] This can obscure or mimic disease, especially near the implant.[10]

Q5: What methods can be used to reduce metal artifacts?

A5: Several techniques are available to mitigate the impact of metal artifacts. The most common is the use of specialized software algorithms known as Metal Artifact Reduction (MAR) techniques.[16][17]

Experimental Protocol: Applying Iterative Metal Artifact Reduction (iMAR)

- CT Acquisition: Acquire the standard low-dose CT scan as part of the PET/CT protocol.
- MAR Processing: The raw CT data is processed using an iterative MAR algorithm (e.g., iMAR). This software uses a combination of interpolation and iterative reconstruction to correct for the corrupted data caused by the metal object.[14]
- PET Reconstruction: The PET data is then reconstructed twice: once using the standard (uncorrected) CT for attenuation correction and a second time using the MAR-processed CT.
- Comparison: The resulting PET images are compared. The MAR-corrected PET images typically show a more uniform and anatomically accurate distribution of the tracer around the implant, improving both qualitative interpretation and quantitative accuracy.[16][18]

Quantitative Impact of Metal Artifact Reduction (iMAR)

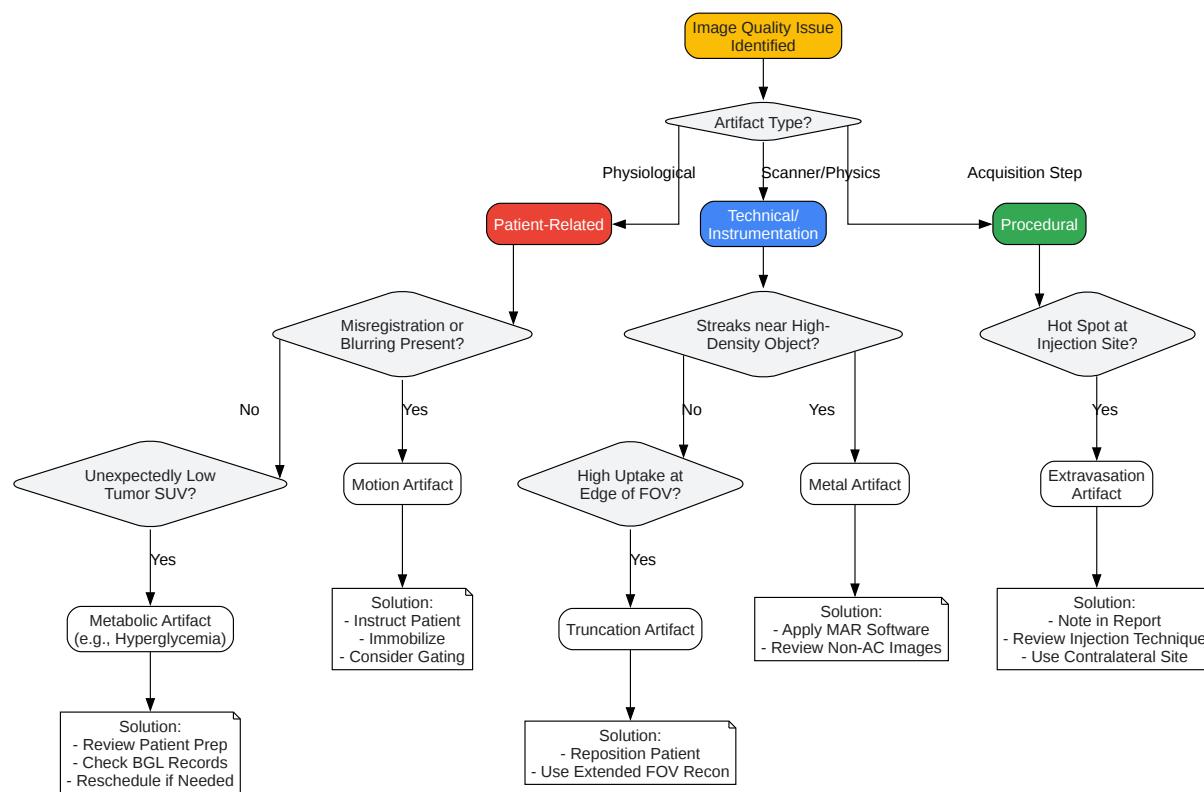
Artifact Type	Change in SUV (mean)	Change in SUV (max)	Reference
Bright Band Artifacts	-13.9%	-14.3%	[14]
Dark Band Artifacts	+33.3%	+25.3%	[14]
Phantom Study (Cold Artifact)	~30% deficit restored	N/A	[16] [19]
Lesions Near Implants	Mean absolute difference of 3.5% ± 3.3%	N/A	[16] [18]

Q6: What is a truncation artifact and how can it be avoided?

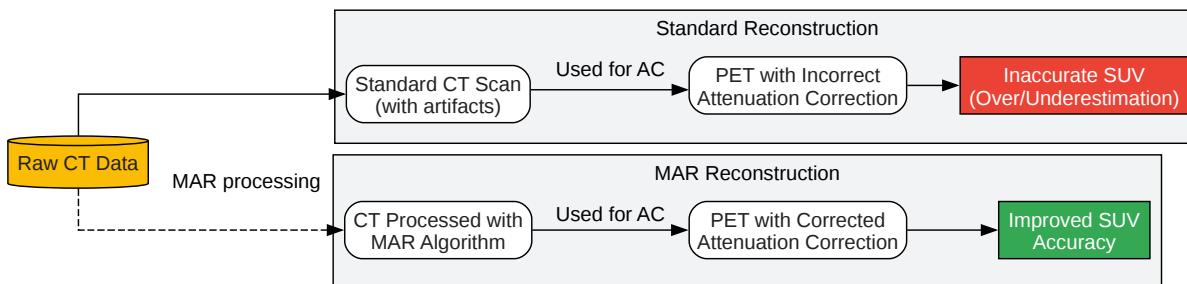
A6: A truncation artifact occurs when parts of the patient's body extend beyond the field of view (FOV) of the CT scanner.[\[11\]](#)[\[20\]](#) Because the PET scanner often has a larger FOV, there will be metabolic data from the PET scan that lacks corresponding anatomical data from the CT for attenuation correction.[\[11\]](#)

- Appearance: This typically affects the arms when they are positioned at the patient's side, especially in larger patients. The areas outside the CT FOV will show intense, artificially high uptake along the edge of the image.[\[11\]](#)
- Impact: The lack of proper attenuation correction leads to a significant overestimation of SUV in the truncated regions.[\[11\]](#)
- Troubleshooting:
 - Patient Positioning: The most effective solution is proper patient positioning. Whenever possible, have the patient place their arms above their head.[\[20\]](#)
 - Extended FOV Reconstruction: Some modern scanners have software that can estimate the attenuation outside the measured CT FOV to correct for the artifact.[\[20\]](#)
 - Scanner Hardware: Newer PET/CT systems are being built with larger CT FOVs to minimize the occurrence of this artifact.[\[11\]](#)

Procedural Artifacts


Q7: What happens if the [18F]-FDG dose is partially injected outside the vein (extravasation)?

A7: Radiotracer extravasation, or the infiltration of the dose into the subcutaneous tissue at the injection site, is a common procedural pitfall.[11][21]


- Appearance: A "hot spot" of intense focal uptake will be visible at the injection site.[11] This can sometimes be accompanied by visible lymphatic uptake in the arm.[21]
- Impact: A significant portion of the injected dose is trapped at the injection site and does not circulate systemically. This leads to a lower-than-expected amount of tracer reaching the target tissues, which can spuriously decrease all calculated SUV values throughout the body and potentially lead to a false-negative interpretation.[11]
- Troubleshooting:
 - Careful Injection: Ensure proper intravenous catheter placement before injection. Flushing with saline can confirm patency.
 - Contralateral Injection: When imaging for specific diseases like breast cancer or melanoma, inject the tracer in the arm contralateral to the site of disease to avoid confusion between metastatic lymph nodes and lymphatic uptake from an extravasation. [21]
 - Documentation: Always document the injection site and any issues during injection. If significant extravasation is suspected, it should be noted in the report as it affects the reliability of the quantitative SUV data.

Troubleshooting Workflows & Diagrams

The following diagrams illustrate logical workflows for identifying and troubleshooting common artifacts.

[Click to download full resolution via product page](#)

Caption: General workflow for identifying and troubleshooting PET/CT artifacts.

[Click to download full resolution via product page](#)

Caption: Logical pathway for metal artifact correction using MAR software.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Effect of Glucose on Quality of PET Scan Results [ommegaonline.org]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. Effect of blood glucose level on standardized uptake value (SUV) in 18F- FDG PET-scan: a systematic review and meta-analysis of 20,807 individual SUV measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of various blood glucose levels on regional FDG uptake in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tech.snmjournals.org [tech.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. svhs.org.au [svhs.org.au]
- 9. Artifacts on FDG PET/CT | Radiology Key [radiologykey.com]
- 10. F-18 FDG PET/CT Imaging in Normal Variants, Pitfalls and Artifacts in the Abdomen and Pelvis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cme.lww.com [cme.lww.com]
- 12. Pitfalls on PET/CT due to artifacts and instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PET/CT Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of different metal artifact reduction techniques on attenuation correction in 18F-FDG PET/CT examinations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | F-18 FDG PET/CT Imaging in Normal Variants, Pitfalls and Artifacts in the Abdomen and Pelvis [frontiersin.org]
- 16. Metal Artifact Reduction of CT Scans to Improve PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Deep learning-based metal artefact reduction in PET/CT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. jnm.snmjournals.org [jnm.snmjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. pharmaceuticalintelligence.com [pharmaceuticalintelligence.com]
- To cite this document: BenchChem. [troubleshooting artifacts in [18F]-FDG PET/CT imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1251600#troubleshooting-artifacts-in-18f-fdg-pet-ct-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com